N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide

Description

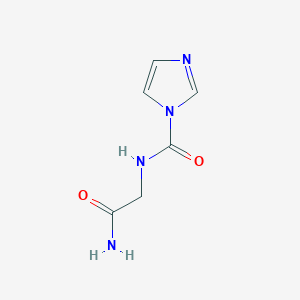

N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide is a synthetic compound featuring a 1H-imidazole core substituted with a carboxamide group linked to a 2-amino-2-oxoethyl moiety. This structure combines the hydrogen-bonding capabilities of the amide and urea-like groups with the heterocyclic aromaticity of imidazole, making it a candidate for targeting enzymes or receptors sensitive to such motifs.

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

N-(2-amino-2-oxoethyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C6H8N4O2/c7-5(11)3-9-6(12)10-2-1-8-4-10/h1-2,4H,3H2,(H2,7,11)(H,9,12) |

InChI Key |

OMYKLVHLQVXVDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C(=O)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Activated Esters and Subsequent Amino Acylation

A widely reported approach involves the preparation of imidazole-1-carboxamide intermediates bearing ester functionalities, which are then converted into the desired amino-oxoethyl substituent through amide bond formation.

- Initial synthesis of ethyl imidazole-1-carboxylate derivatives is performed, followed by hydrolysis to lithium carboxylate salts.

- These salts are then coupled with amines such as 2-amino-2-oxoethyl amine under the influence of coupling agents like propylphosphonic anhydride (T3P).

- This method provides good yields and allows for the introduction of various substituents on the imidazole ring, demonstrating tolerance to different functional groups.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethyl imidazole-1-carboxylate + LiOH | Formation of lithium carboxylate salt |

| 2 | Lithium salt + 2-amino-2-oxoethyl amine + T3P | Formation of this compound |

This method is supported by detailed NMR and mass spectrometry characterization confirming the structure of the final compound.

Cyclization of N-Amino Amides with α-Haloketones

Another approach involves the reaction of N-amino amides with α-haloketones (e.g., bromoacetaldehyde derivatives) under basic conditions to form the imidazole ring bearing the amino-oxoethyl substituent.

- The reaction proceeds via nucleophilic substitution of the halogen by the amino group, followed by intramolecular cyclization to form the imidazole ring.

- This method is advantageous for regioselective synthesis and can be performed under mild conditions such as room temperature or slightly elevated temperatures.

- Variations of this method have been used to synthesize related imidazole derivatives with high regioselectivity and yields.

| Reagent | Conditions | Notes |

|---|---|---|

| N-amino amide + bromoacetaldehyde diethyl acetal | Basic medium (e.g., potassium carbonate), room temperature to 50 °C, several hours | Favors formation of 4-substituted imidazole regioisomer |

Multicomponent Reactions (MCR) for Imidazole Core Construction

Multicomponent reactions involving aldehydes, amines, and carboxamides have been employed to construct imidazole derivatives efficiently.

- The MCR approach allows for the simultaneous formation of multiple bonds, including the imidazole ring and the amino-oxoethyl substituent.

- Catalysts such as metal salts or organocatalysts may be used to promote cyclization and condensation steps.

- This method is notable for operational simplicity and the ability to generate diverse imidazole derivatives with good to excellent yields.

Microwave-Assisted Cyclization

Microwave irradiation has been applied to accelerate the cyclization of precursors to imidazole derivatives.

- Under acidic conditions, microwave heating facilitates rapid cyclization of intermediates such as N-amino amides and α-haloketones.

- This technique reduces reaction times from hours to minutes and often improves yields.

- It has been used successfully in the synthesis of bicyclic imidazole derivatives structurally related to this compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Amide coupling with activated esters | Ethyl imidazole carboxylate, LiOH, 2-amino-2-oxoethyl amine, T3P | Room temp to mild heating | Moderate to high (60–85%) | High selectivity, functional group tolerance | Requires coupling agents, multi-step |

| Cyclization with α-haloketones | N-amino amide, bromoacetaldehyde derivatives, base | Room temp to 50 °C, several hours | Moderate to high (50–80%) | Regioselective, mild conditions | Possible regioisomer mixtures |

| Multicomponent reactions | Aldehydes, amines, carboxamides, catalysts | Varied, often mild heating | Moderate to high (50–90%) | Operationally simple, diverse derivatives | Catalyst dependency, optimization needed |

| Microwave-assisted cyclization | N-amino amides, α-haloketones, acid | Microwave irradiation, acidic medium | High (70–90%) | Rapid, efficient | Requires microwave equipment |

Research Outcomes and Analytical Characterization

- Nuclear Magnetic Resonance spectroscopy (including 1D and 2D NMR) confirms the chemical shifts corresponding to the imidazole protons and the amino-oxoethyl substituent.

- Mass spectrometry validates the molecular weight and fragmentation pattern consistent with the target compound.

- X-ray crystallography, where available, establishes the regiochemistry and confirms the substitution pattern on the imidazole ring.

- Reaction optimization studies indicate that the choice of solvent, temperature, and base/catalyst significantly affects yield and regioselectivity.

- The methods described exhibit tolerance towards various substituents, enabling the synthesis of analogues for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

Substitution: Various nucleophiles such as halides or amines; reactions often require catalysts or specific pH conditions.

Major Products Formed

Oxidation: Formation of imidazole derivatives with additional oxygen-containing functional groups.

Reduction: Production of reduced imidazole compounds with altered oxidation states.

Substitution: Generation of substituted imidazole derivatives with different functional groups replacing the amino group.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide is widely used in scientific research due to its diverse applications:

Chemistry: Utilized as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target proteins and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide with key analogues, focusing on structural variations, physicochemical properties, and functional implications.

Substituent Effects on Physicochemical Properties

Key Observations:

- The 2-amino-2-oxoethyl group in the target compound enhances polarity compared to lipophilic substituents (e.g., dichlorovinyl in or trichlorophenoxy in ), favoring interactions with hydrophilic biological targets .

- Prochloraz’s high logP (~4.8) aligns with its use as a non-systemic agricultural fungicide, where lipophilicity aids in surface adhesion and persistence .

Functional and Application Differences

- Agricultural Applications: Prochloraz () exemplifies imidazole-carboxamides optimized for antifungal activity, while dichlorovinyl derivatives () may serve as reactive intermediates in synthesis .

- Therapeutic Potential: Compounds with polar substituents (e.g., 2-amino-2-oxoethyl or hydroxyethyl) are better suited for drug development due to improved solubility and target engagement .

- Material Science: and highlight imidazole-carboxamides in supramolecular polymers, where hydrogen-bonding groups aid self-assembly .

Biological Activity

N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been investigated for its role as a kinase inhibitor, particularly targeting the transforming growth factor β (TGF-β) activated kinase 1 (TAK1). TAK1 is crucial in various cellular processes, including inflammation and cancer progression. Inhibition of TAK1 can sensitize tumor cells to apoptosis and has implications for treating various cancers.

The compound functions by binding to the active site of TAK1, disrupting its normal activity. This inhibition leads to decreased activation of downstream signaling pathways, such as the MAPK and NF-kB pathways, which are involved in cell survival and proliferation. The structure of this compound allows it to form hydrogen bonds with key residues in the kinase domain, enhancing its potency.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on biological activity:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Imidazole core | Essential for potency | |

| Amide group substitutions | Altered binding affinity | |

| Side chain variations | Impact on selectivity |

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Cancer Cell Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including pancreatic and breast cancers. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating strong anti-cancer activity.

- Inflammatory Response : Research indicated that this compound could modulate inflammatory responses by inhibiting cytokine production in macrophages. This suggests potential therapeutic applications in inflammatory diseases.

- Metabolic Stability : Pharmacokinetic studies showed that the compound exhibits good metabolic stability, with favorable solubility profiles, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.